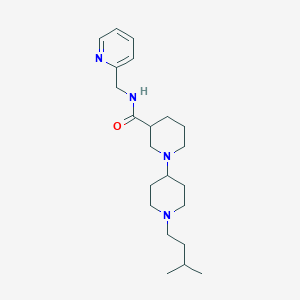![molecular formula C21H19ClN4OS B6008330 6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B6008330.png)
6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, an ethylthiophenyl group, and a pyrazolylmethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Ethylthiophenyl Group: The ethylthiophenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylthiophene and an appropriate catalyst such as aluminum chloride (AlCl3).
Formation of the Pyrazolylmethyl Group: The pyrazolylmethyl group can be synthesized separately and then attached to the quinoline core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the quinoline core, potentially yielding dechlorinated or hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated quinoline derivatives, hydrogenated quinoline derivatives.
Substitution: Azidoquinoline, thiol-substituted quinoline.
Scientific Research Applications
6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide
- 6-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
- 6-chloro-2-(5-ethylthiophen-2-yl)-N-(methylquinolin-4-yl)quinoline-4-carboxamide
Uniqueness
6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide is unique due to the presence of the pyrazolylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS/c1-3-15-5-7-20(28-15)19-9-17(16-8-14(22)4-6-18(16)25-19)21(27)23-10-13-11-24-26(2)12-13/h4-9,11-12H,3,10H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRCTLKXLDUGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{1-methyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6008260.png)
![1-(3,4-dichlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6008269.png)
![2-{[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B6008271.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6008287.png)
![2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one](/img/structure/B6008289.png)
![N-(3-acetylphenyl)-4-[(2-bromophenoxy)methyl]benzamide](/img/structure/B6008295.png)
![N-(3-BROMOPHENYL)-2-[(5-ETHYL-4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B6008300.png)
![3-[2-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6008312.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6008322.png)
![4-[[2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid](/img/structure/B6008339.png)
![N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6008340.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6008343.png)

![(2-methoxyphenyl)(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B6008352.png)
